molecular formula C27H26N6 B11287374 1-{[3-(1H-imidazol-1-yl)propyl]amino}-3-methyl-2-(4-methylbenzyl)pyrido[1,2-a]benzimidazole-4-carbonitrile

1-{[3-(1H-imidazol-1-yl)propyl]amino}-3-methyl-2-(4-methylbenzyl)pyrido[1,2-a]benzimidazole-4-carbonitrile

Cat. No.: B11287374
M. Wt: 434.5 g/mol
InChI Key: GNCZBMIBVFONFQ-UHFFFAOYSA-N
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Description

1-{[3-(1H-IMIDAZOL-1-YL)PROPYL]AMINO}-3-METHYL-2-(4-METHYLBENZYL)PYRIDO[1,2-A][1,3]BENZIMIDAZOL-4-YL CYANIDE is a complex organic compound that features an imidazole ring, a pyrido[1,2-a][1,3]benzimidazole core, and a cyanide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{[3-(1H-IMIDAZOL-1-YL)PROPYL]AMINO}-3-METHYL-2-(4-METHYLBENZYL)PYRIDO[1,2-A][1,3]BENZIMIDAZOL-4-YL CYANIDE typically involves multi-step organic reactions. The process begins with the preparation of the imidazole derivative, followed by the formation of the pyrido[1,2-a][1,3]benzimidazole core.

Industrial Production Methods

Industrial production of this compound may involve the use of automated synthesis equipment to ensure precision and reproducibility. The process would likely include purification steps such as recrystallization or chromatography to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

1-{[3-(1H-IMIDAZOL-1-YL)PROPYL]AMINO}-3-METHYL-2-(4-METHYLBENZYL)PYRIDO[1,2-A][1,3]BENZIMIDAZOL-4-YL CYANIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring may yield imidazole N-oxides, while reduction of the cyanide group may produce primary amines .

Scientific Research Applications

1-{[3-(1H-IMIDAZOL-1-YL)PROPYL]AMINO}-3-METHYL-2-(4-METHYLBENZYL)PYRIDO[1,2-A][1,3]BENZIMIDAZOL-4-YL CYANIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-{[3-(1H-IMIDAZOL-1-YL)PROPYL]AMINO}-3-METHYL-2-(4-METHYLBENZYL)PYRIDO[1,2-A][1,3]BENZIMIDAZOL-4-YL CYANIDE involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, while the cyanide group can act as a nucleophile. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-{[3-(1H-IMIDAZOL-1-YL)PROPYL]AMINO}-3-METHYL-2-(4-METHYLBENZYL)PYRIDO[1,2-A][1,3]BENZIMIDAZOL-4-YL CYANIDE is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C27H26N6

Molecular Weight

434.5 g/mol

IUPAC Name

1-(3-imidazol-1-ylpropylamino)-3-methyl-2-[(4-methylphenyl)methyl]pyrido[1,2-a]benzimidazole-4-carbonitrile

InChI

InChI=1S/C27H26N6/c1-19-8-10-21(11-9-19)16-22-20(2)23(17-28)27-31-24-6-3-4-7-25(24)33(27)26(22)30-12-5-14-32-15-13-29-18-32/h3-4,6-11,13,15,18,30H,5,12,14,16H2,1-2H3

InChI Key

GNCZBMIBVFONFQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CC2=C(N3C4=CC=CC=C4N=C3C(=C2C)C#N)NCCCN5C=CN=C5

Origin of Product

United States

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